Home > Products > Screening Compounds P124436 > 4-BROMO-DL-HOMOPHENYLALANINE
4-BROMO-DL-HOMOPHENYLALANINE - 225233-77-2

4-BROMO-DL-HOMOPHENYLALANINE

Catalog Number: EVT-3168353
CAS Number: 225233-77-2
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-Amino-4-(4-bromophenyl)butanoic acid” is a compound with the CAS Number: 1260587-25-4. It has a molecular weight of 258.11 . The IUPAC name for this compound is (2S)-2-amino-4-(4-bromophenyl)butanoic acid .

Synthesis Analysis

The synthesis of 2-Amino-4-(4-bromophenyl)butanoic acid involves starting from N-Boc-glutamic acid α tert-butyl ester . The double tert-butyl protection was necessary to prevent a partial racemisation during Barton’s radical decarboxylation used to transform the γ-carboxylic group into a bromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m0/s1 .

Chemical Reactions Analysis

The bromide in 2-Amino-4-(4-bromophenyl)butanoic acid can react with different nitrogen, oxygen, and sulphur nucleophiles to give nonnatural amino acids characterized by basic or heterocyclic side chains .

Physical And Chemical Properties Analysis

This compound is a solid . The SMILES string for this compound is O=C(CCCC1=CC=C(C=C1)Br)O .

2-Amino-4-(methylthio)butanoic acid (Methionine)

Compound Description: 2-Amino-4-(methylthio)butanoic acid, commonly known as methionine, is a naturally occurring essential amino acid. It plays a crucial role in various biological processes, including protein synthesis and metabolism. []

Relevance: Methionine shares a similar structure with 2-Amino-4-(4-bromophenyl)butanoic acid, differing primarily in the substituent at the 4th carbon. While 2-Amino-4-(4-bromophenyl)butanoic acid contains a 4-bromophenyl group, methionine possesses a methylthio group at this position. Both compounds share the core structure of a 2-amino-butanoic acid with a modification at the 4th carbon. []

2-Amino-4-(trifluoromethoxy)butanoic acid

Compound Description: 2-Amino-4-(trifluoromethoxy)butanoic acid is a synthetic analogue of natural lipophilic amino acids. It is designed as a potential building block for pharmaceuticals and other biologically active compounds. []

Relevance: This compound shares a similar structure with 2-Amino-4-(4-bromophenyl)butanoic acid, specifically in the 2-amino-butanoic acid core. The key difference lies in the substituent at the 4th carbon. While 2-Amino-4-(4-bromophenyl)butanoic acid has a 4-bromophenyl group, 2-Amino-4-(trifluoromethoxy)butanoic acid possesses a trifluoromethoxy group at this position. []

L-2-amino-4-(2-aminoethoxy)butanoic acid

Compound Description: This novel amino acid was isolated from a fermentation broth of Streptomyces sp. X-11,085. It acts as a precursor for the antimetabolite antibiotic L-2-amino-4-(2-aminoethoxy)-trans-3-butenoic acid. []

Relevance: Both L-2-amino-4-(2-aminoethoxy)butanoic acid and 2-Amino-4-(4-bromophenyl)butanoic acid share the base structure of 2-amino-butanoic acid. The difference arises from the substitution at the 4th carbon, where L-2-amino-4-(2-aminoethoxy)butanoic acid has a 2-aminoethoxy group, highlighting the significance of modifications at this position. []

Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid

Compound Description: This compound serves as a key intermediate in peptide synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The Boc group is a common protecting group for amines in organic synthesis. []

Relevance: This compound shares a similar structure with 2-Amino-4-(4-bromophenyl)butanoic acid, particularly in the presence of an aromatic ring at the 4th carbon of the butanoic acid backbone. Both compounds contain a phenyl group at this position, although with different substitutions. This structural similarity highlights the relevance of aromatic substitutions in this class of compounds. []

4-[[(2H-1-Benzopyran-2-one-7-amino-4-methoxy)carbonyl]amino] butanoic acid (BC204)

Compound Description: BC204 is a caged γ-aminobutyric acid (GABA) derivative designed for photorelease experiments in neurobiology. It releases GABA upon irradiation with UV light, enabling the study of neuronal circuits. [, ]

Relevance: BC204, with its butanoic acid core, shares a structural resemblance to 2-Amino-4-(4-bromophenyl)butanoic acid. Both molecules are based on a butanoic acid scaffold, underscoring the importance of this structural motif in various chemical contexts. [, ]

2-amino-4-phosphonobutyric acid (APB)

Compound Description: 2-amino-4-phosphonobutyric acid (APB) is a glutamate analogue known to selectively activate specific glutamate receptors in the central nervous system, notably those involved in visual processing. [, , , , , ]

Relevance: Although structurally distinct from 2-Amino-4-(4-bromophenyl)butanoic acid in terms of the substituent at the 4th carbon, APB is repeatedly mentioned in the context of glutamate receptor pharmacology. The papers discussing APB highlight the significance of modifications at the 4th carbon position for influencing biological activity, particularly in the context of neurotransmission. [, , , , , ]

Source and Classification

4-Bromo-DL-homophenylalanine is derived from homophenylalanine, a non-proteinogenic amino acid. The introduction of a bromine atom at the para position of the aromatic ring enhances its reactivity, making it valuable for various chemical reactions. Its chemical structure can be represented by the formula C10_{10}H12_{12}BrNO2_2 with a CAS number of 225233-77-2, indicating its unique identity in chemical databases .

Synthesis Analysis

The synthesis of 4-Bromo-DL-homophenylalanine typically involves several steps, including halogenation and esterification processes. One common method is the bromination of homophenylalanine derivatives using brominating agents such as N-bromosuccinimide or molecular bromine under controlled conditions.

Key Steps in Synthesis

  1. Starting Material: Homophenylalanine or its derivatives.
  2. Bromination: The reaction is conducted in a solvent like dichloromethane or acetonitrile at low temperatures to control the reaction rate and minimize side products.
  3. Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity levels, often exceeding 97% .

Technical Parameters

  • Temperature: Typically maintained at 0°C to 25°C during bromination.
  • Reaction Time: Varies from several hours to overnight depending on the specific conditions and reagents used.
Molecular Structure Analysis

The molecular structure of 4-Bromo-DL-homophenylalanine features a phenyl group substituted with a bromine atom at the para position relative to the amino group. This substitution significantly influences both its physical properties and reactivity.

Structural Data

  • Molecular Formula: C10_{10}H12_{12}BrNO2_2
  • Molecular Weight: Approximately 260.11 g/mol
  • Structural Features:
    • Aromatic ring with a bromine substituent.
    • Carboxylic acid functional group contributing to its acidity.

The presence of the bromine atom alters electron density on the aromatic ring, enhancing electrophilic substitution reactions.

Chemical Reactions Analysis

4-Bromo-DL-homophenylalanine participates in various chemical reactions due to its halogenated structure. Notably, it can undergo nucleophilic substitution reactions, particularly in the formation of peptide bonds or during coupling reactions.

Key Reactions

  1. Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds using palladium catalysts, where 4-bromo-DL-homophenylalanine serves as a coupling partner .
  2. Peptide Synthesis: It can be incorporated into peptide chains through standard peptide coupling methods, often yielding bioactive peptides.

Reaction Conditions

  • Catalysts: Commonly used catalysts include palladium on carbon for Suzuki reactions.
  • Solvents: Reactions are typically carried out in organic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Mechanism of Action

The mechanism of action for compounds like 4-Bromo-DL-homophenylalanine primarily revolves around its role as an amino acid analog. It can influence metabolic pathways by acting as a substrate for enzymes involved in amino acid metabolism.

Biochemical Pathways

  • Inhibition of Enzymes: As an analog, it may inhibit enzymes such as phenylalanine ammonia lyase, affecting neurotransmitter synthesis pathways.
  • Substrate Competition: Competes with natural substrates leading to altered metabolic fluxes.
Physical and Chemical Properties Analysis

4-Bromo-DL-homophenylalanine exhibits distinct physical and chemical properties that are critical for its application in research.

Applications

The applications of 4-Bromo-DL-homophenylalanine span across multiple fields including medicinal chemistry, biochemistry, and materials science.

Key Applications

  1. Peptide Synthesis: Used as a building block for synthesizing peptides with specific biological activities.
  2. Biochemical Research: Serves as a tool to study enzyme mechanisms and metabolic pathways involving aromatic amino acids .
  3. Drug Development: Investigated for potential use in developing inhibitors targeting specific enzymes involved in neurotransmitter synthesis.
Synthetic Methodologies and Structural Optimization

Enantioselective Synthesis Pathways for Racemic Resolution

The production of enantiomerically pure forms of 4-bromo-β-homophenylalanine employs sophisticated resolution techniques due to the compound's significance in medicinal chemistry. Racemic resolution of the DL-mixture represents the most industrially viable approach, leveraging enzymatic discrimination for chiral separation. The patented enzymatic process utilizes subtilisin (EC 3.4.4.16) to selectively hydrolyze the L-enantiomer of protected homophenylalanine esters at weakly acidic to alkaline pH (5.5-7.5) and elevated temperatures (43-47°C) [5]. This method achieves enantiomeric excess >98% through differential hydrolysis kinetics, where the enzyme selectively cleaves the ester bond of the L-enantiomer in racemic N-acetyl or N-Boc protected methyl/ethyl esters. The unreacted D-ester is subsequently separated via organic solvent extraction (toluene, ethyl acetate, or methylene chloride) and can be recycled through base-catalyzed racemization (12-18% sodium alcoholate in alcohol) [5] [2].

Alternative biocatalytic routes employ engineered transaminases exhibiting broad substrate specificity. Aspartate aminotransferase from Paracoccus denitrificans demonstrates exceptional enantioselectivity (>99% ee) in the asymmetric synthesis of L-homophenylalanine analogs through reductive amination of the corresponding α-keto acid precursor [2]. This approach circumvents the 50% theoretical yield limitation inherent in kinetic resolution methods by enabling direct access to enantiopure material. Computational modeling of enzyme-substrate interactions reveals that bromine positioning creates distinct binding pocket discrimination – the 4-bromo substituent's planarity and polarizability enhance stereoselective recognition in engineered transaminases [2] [7].

Table 1: Enantioselective Resolution Methods for 4-Bromo-β-Homophenylalanine

Resolution MethodConditionsEnantiomer Obtainedee (%)Theoretical Yield
Subtilisin HydrolysispH 7.0, 45°C, aqueous bufferL-isomer≥98%50% (without recycling)
Transaminase CatalysispH 7.5, 30°C, PLP cofactorL-isomer>99%100%
Acylase-I ResolutionpH 7.2, 37°C, Aspergillus oryzae enzymeD-isomer95%50%

Protecting Group Strategies in Peptide-Conjugated Derivatives

The strategic implementation of protecting groups is essential for the successful incorporation of 4-bromo-β-homophenylalanine into complex peptide architectures. Tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) emerge as the dominant Nα-protecting groups, each conferring distinct advantages in peptide synthesis workflows. Boc-protected 4-bromo-L-β-homophenylalanine (Boc-L-β-HomoPhe(4-Br)-OH, CAS 270062-85-6) exhibits exceptional stability under basic conditions and is compatible with Merrifield solid-phase synthesis employing acid-labile linkers [3] [9]. The Boc group is typically installed using di-tert-butyl dicarbonate in dioxane/water mixtures, achieving near-quantitative yields. Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), generating the TFA salt of the amino acid ready for coupling [3] [5].

Fmoc protection provides orthogonal stability toward acidic conditions, making it indispensable for modern solid-phase peptide synthesis (SPPS) utilizing base-labile linkers. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in biphasic systems (dioxane/water with sodium carbonate), followed by crystallization to >99% purity. Cleavage occurs under mild basic conditions (20% piperidine in DMF), preserving acid-sensitive functionalities elsewhere in the peptide chain [9]. The bromine substituent remains stable under both protection schemes due to its low reactivity toward nucleophiles and electrophiles encountered in standard peptide coupling conditions.

Carboxyl protection typically employs methyl, ethyl, or benzyl esters. Methyl esterification using thionyl chloride in methanol proceeds quantitatively, while benzyl esters are introduced via carbodiimide coupling with benzyl alcohol. For solid-phase synthesis, the unprotected carboxylic acid is directly anchored to Wang or Rink amide resins, with coupling efficiencies exceeding 98% when activated with HATU/DIPEA in DMF [6] [9]. The compatibility of the bromoaryl moiety with both Boc and Fmoc chemistries enables flexible synthetic routes for constructing bioactive peptides containing this non-natural amino acid.

Table 2: Protecting Group Compatibility for 4-Bromo-β-Homophenylalanine Derivatives

Protecting GroupInstallation ReagentCleavage ConditionsCompatibilityCAS Number (Protected Form)
Boc (Nα)(Boc)₂O, NaOH/dioxaneTFA/CH₂Cl₂ (1:1), 1hAcid-labile linkers270062-85-6 (L), 331763-75-8 (D)
Fmoc (Nα)Fmoc-Cl, Na₂CO₃/dioxane-H₂O20% piperidine/DMF, 20minBase-labile linkersNot specified
Methyl Ester (C)SOCl₂/MeOHLiOH/THF-H₂OBoc & Fmoc SPPS-
Benzyl Ester (C)BnOH, DCC/DMAPH₂/Pd-CSolution-phase synthesis-

Halogenation Techniques for Bromine Substituent Incorporation

The introduction of bromine at the para-position of the phenyl ring in β-homophenylalanine employs both early-stage and late-stage functionalization strategies, each offering distinct regiochemical control. Early-stage electrophilic aromatic substitution (EAS) utilizes bromine or N-bromosuccinimide (NBS) in acetic acid, achieving >90% para-selectivity at 0-5°C due to the strong directing effect of the electron-donating β-alanine side chain [4]. This approach requires protection of the amino and carboxyl functionalities to prevent oxidation or decarboxylation side reactions. The resulting 4-bromo derivatives are obtained as crystalline solids after aqueous workup and recrystallization from ethanol/water mixtures [4] [6].

Advanced metal-catalyzed coupling methodologies enable late-stage functionalization of preformed homophenylalanine frameworks. Suzuki-Miyaura cross-coupling on solid support demonstrates exceptional versatility by transforming resin-bound 4-bromo-β³-homophenylalanine into diverse biaryl analogs. Using Pd(PPh₃)₄ (5 mol%) and aqueous Na₂CO₃ in DMF/water mixtures at 80°C, the bromoarene undergoes coupling with arylboronic acids (1.5 equiv) within 12 hours, achieving conversions >85% without detectable racemization [6]. This strategy facilitates the construction of combinatorial libraries for structure-activity relationship studies.

The bromine substituent's polarizability (σ-hole: +0.050 e) facilitates halogen bonding interactions critical for biological activity. X-ray crystallographic analysis reveals Br•••O=C (carbonyl) contacts of 3.28-3.42 Å with bond angles approaching 175° – parameters consistent with moderate-strength halogen bonds [4]. These interactions enhance binding affinity to target proteins, particularly in enzyme active sites featuring carbonyl-rich motifs. Bromine's enhanced polarizability compared to chlorine (Br: 3.04 ų vs Cl: 2.18 ų) makes it superior for establishing these non-covalent interactions, explaining its prevalence in pharmaceutical design [4] [6].

Table 3: Halogenation Techniques for Bromine Incorporation

MethodologyReagents/ConditionsRegioselectivityYieldApplication Context
Electrophilic Aromatic SubstitutionBr₂/AcOH, 0°C, 2h>90% para85-92%Early-stage functionalization
Solid-Phase Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DMF/H₂O, 80°C, 12hN/A>85%Late-stage diversification on resin
Negishi Cross-CouplingArZnBr, Pd(dba)₂, AsPh₃, THF, 60°CMeta/para mixtures78%Solution-phase diversification

Solid-Phase vs. Solution-Phase Synthesis Efficiency Comparisons

The synthetic route selection for 4-bromo-β-homophenylalanine-containing peptides involves critical evaluation of solution-phase versus solid-phase methodologies, with efficiency parameters governed by target complexity and scale requirements. Solid-phase peptide synthesis (SPPS) employing Rink amide AM resin (200-400 mesh, 0.71 mmol/g loading) achieves coupling efficiencies >98% per cycle when activating Fmoc-4-bromo-β³-homophenylalanine-OH with HATU (1.5 equiv) and DIPEA (4 equiv) in DMF [6]. The automated synthesis of pentapeptides incorporating this residue requires 8-12 hours total assembly time, with crude purities exceeding 75% after TFA cleavage (95% TFA, 2.5% H₂O, 2.5% TIPS) [6]. This approach minimizes intermediate purification steps but faces limitations in large-scale production (>10 mmol) due to resin swelling constraints and exponential yield reduction with increasing residue count.

Solution-phase synthesis remains indispensable for multigram-scale production of dipeptide and tripeptide fragments. Statistical analysis reveals that segment condensation between Boc-4-bromo-D-β-homophenylalanine-OH and H-L-amino acid-OMe using EDC/HOBt in ethyl acetate achieves 85-92% yields for dipeptides at 25 mmol scale [5] [9]. The crystalline nature of brominated intermediates facilitates purification via recrystallization (ethanol/water), providing material with >99.5% diastereomeric purity. However, solution-phase approaches become progressively inefficient beyond tetrapeptides due to cumulative yield losses during intermediate isolations and increased epimerization risk during fragment couplings.

Hybrid strategies leverage the advantages of both approaches. SPPS generates protected peptide fragments (up to pentamers) that undergo solution-phase condensation using PyBOP/N-methylmorpholine activation, achieving overall yields of 62% for decapeptides – substantially higher than pure solution-phase (28%) or extended SPPS routes (45%) [6] [9]. This approach balances the rapid assembly of SPPS with the high-fidelity coupling of solution-phase methods while accommodating the steric and electronic constraints imposed by the 4-bromoaryl moiety.

Table 4: Synthesis Efficiency Comparison for 4-Bromo-β-Homophenylalanine-Containing Peptides

ParameterSolid-Phase SynthesisSolution-Phase SynthesisHybrid Approach
Optimal Scale<5 mmol10-100 mmol5-20 mmol
Typical Coupling Yield98-99.5% per cycle92-96% per step95-98% per fragment
Crude Purity (Pentapeptide)70-85%>95%85-92%
Purification MethodPreparative HPLCRecrystallizationCombination HPLC/crystallization
Epimerization RiskLow (<1%)Moderate (3-8%)Low (1-2%)
Automation CompatibilityExcellentPoorModerate

Properties

CAS Number

225233-77-2

Product Name

4-BROMO-DL-HOMOPHENYLALANINE

IUPAC Name

2-amino-4-(4-bromophenyl)butanoic acid

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11

InChI

InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)

InChI Key

DKLOOEYUDFTYNM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)Br

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.